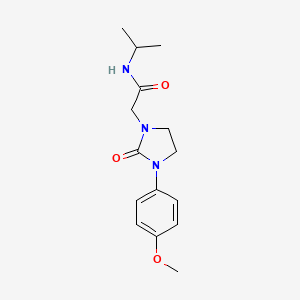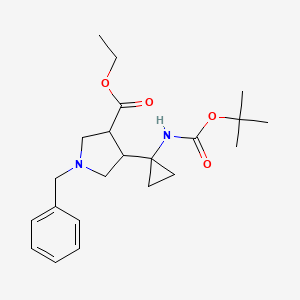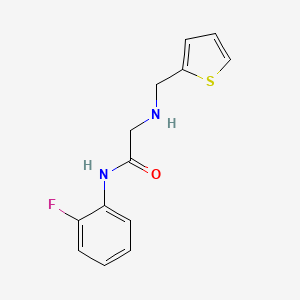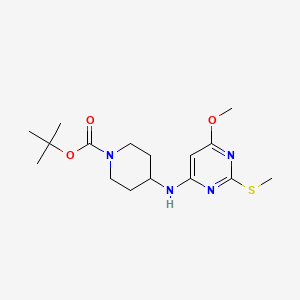
N-Phenyl-2-((1-Propyl-1H-indol-3-yl)sulfonyl)acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-phenyl-2-(1-propylindol-3-yl)sulfonylacetamide is a useful research compound. Its molecular formula is C19H20N2O3S and its molecular weight is 356.44. The purity is usually 95%.
BenchChem offers high-quality N-phenyl-2-(1-propylindol-3-yl)sulfonylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-phenyl-2-(1-propylindol-3-yl)sulfonylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität
Indolderivate haben sich als potenzielle antivirale Mittel gezeigt. Zum Beispiel haben 6-Amino-4-substituierte Alkyl-1H-Indol-2-substituierte Carboxylatderivate eine inhibitorische Aktivität gegen Influenza A gezeigt .
Entzündungshemmende Aktivität
Einige Indolderivate haben entzündungshemmende und analgetische Wirkungen gezeigt. Beispielsweise haben die Verbindungen (S)-N-(1-(Benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-Nitrophenylsulfonyl)benzamid und (S)-N-(Benzo[d]thiazol-2-yl)-1-(4-Nitrophenylsulfonyl)pyrrolidin-2-carboxamid diese Eigenschaften gezeigt .
Antitumoraktivität
Indolderivate wurden auf ihre potenziellen Antitumoreigenschaften untersucht .
Anti-HIV-Aktivität
Einige Indolderivate haben sich als potenzielle Anti-HIV-Mittel gezeigt .
Antioxidative Aktivität
Indolderivate wurden als antioxidativ wirksam befunden .
Antibakterielle Aktivität
Indolderivate haben antimikrobielle Eigenschaften gezeigt und zeigen Potenzial im Kampf gegen verschiedene bakterielle und Pilzinfektionen .
Antituberkulose-Aktivität
Indolderivate haben sich als vielversprechend für die Behandlung der Tuberkulose erwiesen. Zum Beispiel haben 2-(3-(Hydroxyimino)methyl)-1H-Indolderivate eine Aktivität gegen Mycobacterium tuberculosis gezeigt .
Antidiabetische Aktivität
Indolderivate wurden auf ihre potenziellen antidiabetischen Eigenschaften untersucht .
Wirkmechanismus
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .
Mode of Action
The specific mode of action can vary greatly depending on the specific indole derivative and its target. Some indole derivatives have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways due to their broad spectrum of biological activities. The specific pathways affected would depend on the specific derivative and its targets .
Result of Action
The molecular and cellular effects of indole derivatives can vary greatly depending on the specific derivative and its targets. Some indole derivatives have been found to have inhibitory activity against certain viruses and bacteria .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
N-phenyl-2-((1-propyl-1H-indol-3-yl)sulfonyl)acetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including N-phenyl-2-((1-propyl-1H-indol-3-yl)sulfonyl)acetamide, have been shown to bind with high affinity to multiple receptors, which can influence various biological processes . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the binding of the compound to its target molecules .
Cellular Effects
N-phenyl-2-((1-propyl-1H-indol-3-yl)sulfonyl)acetamide affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling molecules, leading to changes in cellular responses . Additionally, this compound can affect the expression of specific genes, thereby altering the cellular phenotype and metabolic activities .
Molecular Mechanism
The molecular mechanism of action of N-phenyl-2-((1-propyl-1H-indol-3-yl)sulfonyl)acetamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their activity . Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-phenyl-2-((1-propyl-1H-indol-3-yl)sulfonyl)acetamide can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo various degradation pathways, which can affect their biological activity . Additionally, long-term exposure to this compound can lead to adaptive cellular responses, which may alter its initial effects .
Dosage Effects in Animal Models
The effects of N-phenyl-2-((1-propyl-1H-indol-3-yl)sulfonyl)acetamide vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity . The threshold effects observed in these studies highlight the importance of dose optimization for therapeutic applications .
Metabolic Pathways
N-phenyl-2-((1-propyl-1H-indol-3-yl)sulfonyl)acetamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety . Additionally, this compound can impact metabolic flux and metabolite levels, which can have downstream effects on cellular function .
Transport and Distribution
The transport and distribution of N-phenyl-2-((1-propyl-1H-indol-3-yl)sulfonyl)acetamide within cells and tissues are mediated by specific transporters and binding proteins . These interactions can influence the localization and accumulation of the compound, affecting its biological activity . For example, the binding of this compound to plasma proteins can modulate its distribution and availability in target tissues .
Subcellular Localization
The subcellular localization of N-phenyl-2-((1-propyl-1H-indol-3-yl)sulfonyl)acetamide is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can influence its interactions with biomolecules and its overall biological effects .
Eigenschaften
IUPAC Name |
N-phenyl-2-(1-propylindol-3-yl)sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-2-12-21-13-18(16-10-6-7-11-17(16)21)25(23,24)14-19(22)20-15-8-4-3-5-9-15/h3-11,13H,2,12,14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTELFZLAVJHPRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-{[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}phenoxy)acetamide](/img/structure/B2542077.png)

![3-Amino-1-thiaspiro[3.4]octan-2-one;hydrochloride](/img/structure/B2542081.png)
![(Z)-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 3-(3,4-dimethoxyphenyl)acrylate](/img/structure/B2542084.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2542085.png)





![6-(Isobutylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2542094.png)
![ethyl 2-amino-6-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2542098.png)

